
Bcl-2-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl-2-IN-7 is a chemical compound that functions as an inhibitor of the B-cell lymphoma 2 protein. The B-cell lymphoma 2 protein is a key regulator of apoptosis, which is the process of programmed cell death. Inhibitors of the B-cell lymphoma 2 protein, such as this compound, are of significant interest in the field of cancer research due to their potential to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Preparation Methods
The synthesis of Bcl-2-IN-7 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact. Specific details on the synthetic routes and reaction conditions for this compound are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Bcl-2-IN-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Bcl-2-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of apoptosis and the role of the B-cell lymphoma 2 protein in cell death. In biology, this compound is used to investigate the pathways involved in apoptosis and to identify potential therapeutic targets for cancer treatment. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including chronic lymphocytic leukemia and acute myeloid leukemia. In industry, this compound may be used in the development of new anticancer drugs and in the optimization of existing therapies .
Mechanism of Action
The mechanism of action of Bcl-2-IN-7 involves the inhibition of the B-cell lymphoma 2 protein, which is an anti-apoptotic protein that prevents cell death by binding to and inhibiting pro-apoptotic proteins. By inhibiting the B-cell lymphoma 2 protein, this compound promotes the activation of pro-apoptotic proteins, leading to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and activation of caspases that execute apoptosis. This mechanism of action makes this compound a promising candidate for inducing apoptosis in cancer cells and inhibiting tumor growth .
Comparison with Similar Compounds
Bcl-2-IN-7 is similar to other B-cell lymphoma 2 protein inhibitors, such as venetoclax and navitoclax. this compound is unique in its specific binding affinity and selectivity for the B-cell lymphoma 2 protein. This selectivity may result in fewer off-target effects and improved therapeutic efficacy compared to other inhibitors. Similar compounds include venetoclax, navitoclax, and other small molecule inhibitors that target the B-cell lymphoma 2 protein and related anti-apoptotic proteins .
Properties
Molecular Formula |
C24H22N4O5S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[8-methoxy-4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O5S2/c1-15-6-3-4-8-19(15)26-21(29)14-34-24-27-22-18(7-5-9-20(22)33-2)23(30)28(24)16-10-12-17(13-11-16)35(25,31)32/h3-13H,14H2,1-2H3,(H,26,29)(H2,25,31,32) |
InChI Key |
SDXMXURTQKVRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC=C3OC)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




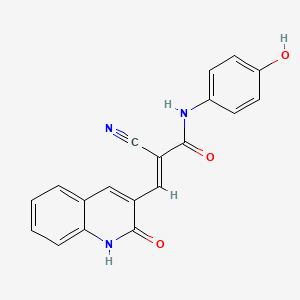
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
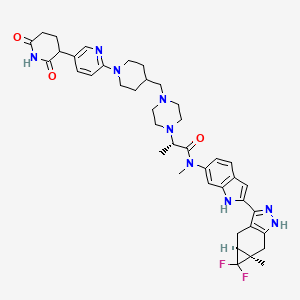
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
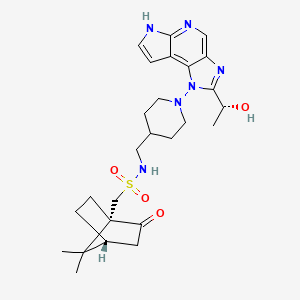


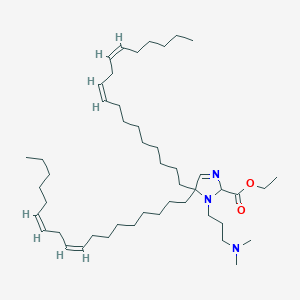
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
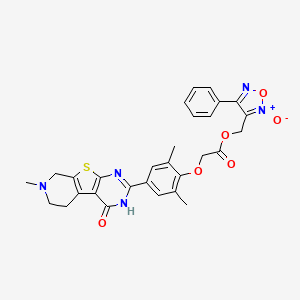

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
